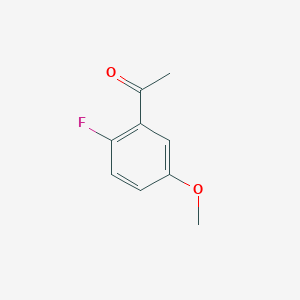

1-(2-Fluoro-5-methoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluoro-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2 It is characterized by the presence of a fluoro and a methoxy group attached to a phenyl ring, along with an ethanone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-5-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Fluoro-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ethanone group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: 2-Fluoro-5-methoxybenzoic acid.

Reduction: 1-(2-Fluoro-5-methoxyphenyl)ethanol.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Aplicaciones Científicas De Investigación

1-(2-Fluoro-5-methoxyphenyl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can be used in the synthesis of bioactive compounds for studying biological pathways and mechanisms.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism by which 1-(2-fluoro-5-methoxyphenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for certain molecular targets, thereby modulating its activity.

Comparación Con Compuestos Similares

- 1-(2-Fluoro-4-methoxyphenyl)ethanone

- 1-(2-Fluoro-3-methoxyphenyl)ethanone

- 1-(2-Fluoro-5-ethoxyphenyl)ethanone

Comparison: 1-(2-Fluoro-5-methoxyphenyl)ethanone is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in synthetic applications.

Actividad Biológica

1-(2-Fluoro-5-methoxyphenyl)ethanone, with a molecular formula of C10H11F O2 and a molecular weight of approximately 168.17 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which contribute to its unique chemical properties and potential pharmacological applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anticancer Potential: Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation, indicating potential as an anticancer agent.

- Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory responses, which could be significant in treating chronic inflammatory conditions.

Antioxidant Activity

A study highlighted the antioxidant capacity of similar phenolic compounds, suggesting that the methoxy group may enhance the electron-donating ability of the phenolic structure. This leads to increased radical scavenging activity, which is crucial in protecting cells from oxidative damage.

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance:

- Cell Line Tested: MCF-7 (breast cancer)

- IC50 Value: Approximately 25 µM after 48 hours of treatment.

These findings indicate that the compound could be further explored for its potential use in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features | Unique Aspects |

|---|---|---|---|

| 1-(5-Fluoro-2-methoxyphenyl)ethanone | 445-82-9 | Fluorine at different position | Potentially different biological activity due to positional isomerism |

| 2-Fluoro-1-(4-methoxyphenyl)ethanone | 120484-50-6 | Fluorine and methoxy on different phenyls | Different reactivity patterns due to substitution |

| 1-(3-Fluoro-4-methoxyphenyl)ethanone | 13493855 | Similar structure but different fluorine position | May exhibit distinct pharmacological profiles |

The uniqueness of this compound lies in its specific arrangement of functional groups, influencing both its chemical reactivity and biological properties compared to these similar compounds.

Propiedades

IUPAC Name |

1-(2-fluoro-5-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSVMRLQPHKYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542154 |

Source

|

| Record name | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80309-38-2 |

Source

|

| Record name | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.